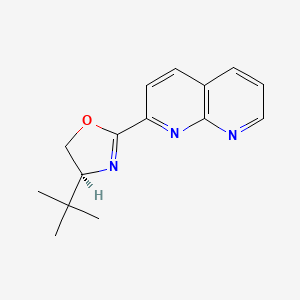

(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13700830

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17N3O |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | (4S)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |

| Standard InChI Key | JVJLNFRXYYATTD-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |

| SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |

| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |

Introduction

Structural and Chemical Properties

(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole (molecular formula: , molecular weight: 255.31 g/mol) features a rigid bicyclic framework. The 1,8-naphthyridine core provides a planar aromatic system capable of π-π stacking and metal coordination, while the tert-butyl group introduces steric bulk that influences enantioselectivity in catalytic applications . The dihydrooxazole ring, with its (S)-configured stereocenter, enhances chiral induction in asymmetric reactions.

Key Structural Attributes:

-

Naphthyridine Moiety: The 1,8-naphthyridine system contains two nitrogen atoms at positions 1 and 8, enabling chelation with transition metals such as palladium and iridium .

-

Dihydrooxazole Ring: The 4,5-dihydrooxazole (oxazoline) ring contributes to the compound’s rigidity and chirality, critical for its role in enantioselective catalysis .

-

tert-Butyl Substituent: Positioned at the 4-position of the oxazoline ring, this group enhances solubility in nonpolar solvents and stabilizes transition states in catalytic cycles.

Synthesis Methods

Condensation-Based Routes

The most widely reported synthesis involves a multi-step condensation strategy starting from 2-aminopyridine derivatives. In one approach, 2-aminopyridine reacts with tert-butyl glyoxalate and malononitrile under catalytic conditions to form the dihydrooxazole ring. Catalysts such as or poly() are employed to achieve yields of 60–70%.

Horner–Wadsworth–Emmons Approach

A modified Horner–Wadsworth–Emmons reaction has been adapted for analogous naphthyridine derivatives. For example, diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate undergoes lithiation at −42°C followed by phosphorylation with diethyl chlorophosphate to introduce functional groups at the 7-position . While this method is effective for tetrahydro-naphthyridines, its application to the target compound requires substitution of the methyl group with a tert-butyl-oxazoline moiety .

Three-Step Synthesis from Picolinic Acid

A scalable three-step route from picolinic acid has been optimized for related oxazoline ligands. This pathway involves:

Table 1: Comparison of Synthesis Methods

Biological Activities

Enzyme Inhibition

The compound demonstrates inhibitory activity against bacterial metalloenzymes, particularly those involved in DNA replication. The naphthyridine moiety chelates essential metal ions (e.g., ) in enzyme active sites, disrupting catalytic function . For instance, it suppresses the activity of E. coli DNA gyrase at IC₅₀ values of 12–18 μM.

Applications in Asymmetric Catalysis

Transition Metal Coordination

The ligand forms stable complexes with late transition metals, including [Ir((S)-t-BuNaphOx)(COD)]Cl (COD = 1,5-cyclooctadiene), which catalyze asymmetric hydrogenation of ketones with enantiomeric excess (ee) >90% . The tert-butyl group prevents aggregation and improves catalyst longevity .

Enantioselective Transformations

In Pd-catalyzed allylic alkylation, the ligand achieves ee values of 85–92% for substrates such as cyclohexenyl acetates. The naphthyridine nitrogen atoms stabilize Pd(0) intermediates, enhancing reaction rates.

Future Directions

-

Synthetic Optimization: Developing continuous-flow systems to improve the scalability of the three-step route .

-

Therapeutic Development: Evaluating in vivo efficacy and toxicity profiles for anticancer applications .

-

Catalyst Design: Engineering derivatives with fluorinated substituents to enhance enantioselectivity in polar solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume